N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5,6-dihydro-1,4-dioxin moiety and a 2-oxo-2H-chromene (coumarin) carboxamide group. The oxadiazole ring is known for its electron-deficient nature, enabling diverse non-covalent interactions, while the dihydrodioxin and chromene units contribute to π-π stacking and fluorescence properties.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13(10-7-9-3-1-2-4-11(9)24-15(10)21)17-16-19-18-14(25-16)12-8-22-5-6-23-12/h1-4,7-8H,5-6H2,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWHEZCZYQYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural motifs and potential biological activities. The compound incorporates both oxadiazole and dioxin functionalities, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a chromene core linked to an oxadiazole ring and a dioxin moiety. The general synthesis involves multiple steps:
- Formation of the Oxadiazole Ring : Typically synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Dioxin Moiety : Achieved through reactions between diols and dihalides under basic conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole rings. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A key study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxicity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF7 | 10.0 | Cell cycle arrest |
| Compound C | A549 | 7.5 | Inhibition of proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated that oxadiazole derivatives can act as effective inhibitors against various bacterial strains. A study reported that specific oxadiazole compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Strain Tested | MIC (µg/mL) |
|---|---|---|
| Compound D | H37Rv | 0.25 |
| Compound E | H37Ra | 0.045 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or disrupt cellular signaling mechanisms critical for cancer cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of various oxadiazole derivatives on breast cancer cells. The study found that certain compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Research on Antimycobacterial Activity : Another study focused on synthesizing new oxadiazole compounds as potential anti-tuberculosis agents. Compounds were tested against resistant strains of Mycobacterium tuberculosis, revealing promising results in terms of both efficacy and safety profiles.
Comparison with Similar Compounds
Oxadiazole vs. Thiadiazole Cores
Replacing the oxygen atom in oxadiazole with sulfur (as in thiadiazole derivatives) introduces distinct electronic and steric effects.
Substituent Effects on Bioactivity
- Chromene vs. Benzamide/Other Groups : The chromene carboxamide in the target compound offers conjugated π-systems for fluorescence and possible DNA intercalation, whereas cyclohexanecarboxamide (CAS 851094-86-5) introduces aliphatic bulk, likely altering solubility and binding pocket compatibility .
Molecular Weight and Pharmacokinetics
Simpler analogs like the acetamide derivative (CAS 851094-74-1, MW 211.17) may exhibit faster systemic clearance, while bulkier sulfamoyl-containing compounds (e.g., CAS 851095-00-6, MW 442.45) could have prolonged half-lives due to increased protein binding .
Preparation Methods
Knoevenagel Condensation Route
The 2-oxo-2H-chromene-3-carboxylic acid scaffold can be efficiently synthesized via Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate or related compounds. This approach has been widely documented for the preparation of chromene carboxylic acids. The reaction proceeds under basic conditions to form the chromene ring system:
Salicylaldehyde + Diethyl malonate → Ethyl 2-oxo-2H-chromene-3-carboxylate → 2-oxo-2H-chromene-3-carboxylic acid
The hydrolysis of the ester to the corresponding acid is typically achieved using sodium hydroxide followed by acidification, providing yields of 75-85%.
Oxidative Cyclization Method
An alternative approach involves the oxidation of 4-methyl coumarins using selenium dioxide to introduce an aldehyde functionality at position 3, followed by further oxidation to the carboxylic acid:
4-Methyl-2H-chromen-2-one → 2-Oxo-2H-chromene-4-carbaldehyde → 2-Oxo-2H-chromene-3-carboxylic acid
This method, as demonstrated by studies on related chromene derivatives, can be performed in DMF with catalytic amounts of glacial acetic acid.
Direct Carboxylation of Coumarins
Direct carboxylation of 2H-chromen-2-one at the 3-position can be achieved using magnesium methyl carbonate followed by acidification. This approach circumvents the need for oxidation steps and provides more direct access to the carboxylic acid functionality.
Synthesis of 1,3,4-Oxadiazole Moiety
Cyclodehydration of Acylhydrazides
The 1,3,4-oxadiazole ring system is commonly prepared through cyclodehydration of acylhydrazides. Several reagents can facilitate this transformation, including phosphorus oxychloride, thionyl chloride, and trifluoroacetic anhydride.
From the search results, it is evident that POCl₃ is a preferred dehydrating agent:
Acylhydrazide → 1,3,4-Oxadiazole (Using POCl₃, 4-5 hours reflux)
As reported in source, this method typically provides high yields (70-90%) with good purity.
Microwave-Assisted Synthesis
Green chemistry approaches offer more efficient alternatives to conventional methods. Microwave-assisted synthesis of 1,3,4-oxadiazoles has been reported to dramatically reduce reaction times from hours to minutes:
Hydrazide + Carboxylic acid → 1,3,4-Oxadiazole (Microwave irradiation, 210W, 10-15 minutes)
This method provides a more eco-friendly approach with reduced energy consumption and waste generation. The yields typically range from 75-92% with high purity of the products.
Green Catalyst Methods
The use of green catalysts like ZrCl₄ represents another sustainable approach for the synthesis of 1,3,4-oxadiazoles:
Diacylhydrazine + ZrCl₄ → 2,5-Disubstituted-1,3,4-oxadiazole
This method, reported by Sharma and colleagues, offers advantages including higher yields (80-95%), shorter reaction times, and simpler experimental procedures.
Grinding Technique for Oxadiazole Synthesis
A solvent-free approach using grinding techniques has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. As detailed in source, this method involves grinding aromatic hydrazides with aryl aldehydes in the presence of molecular iodine:
Aromatic hydrazide + Aryl aldehyde + I₂ → 2,5-Disubstituted 1,3,4-oxadiazole
This technique represents a highly efficient method, requiring only 5-10 minutes of grinding, completely eliminating organic solvents, and providing yields of 75-88%.
Preparation of 5,6-Dihydro-1,4-dioxin-2-yl Derivatives
Organostannane Approach
The incorporation of the 5,6-dihydro-1,4-dioxin-2-yl moiety can be achieved using tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane as a key reagent. This organostannane compound (CAS: 131470-66-1) serves as a versatile building block for cross-coupling reactions:
5,6-Dihydro-1,4-dioxin-2-yl lithium/Grignard + Tributyltin chloride → Tributyl(5,6-dihydro-1,4-dioxin-2-yl)stannane
The resulting stannane can participate in Stille coupling reactions with appropriate halogenated intermediates to introduce the dioxin moiety.
Through 1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one
Another approach utilizes 1-(5,6-dihydro-1,4-dioxin-2-yl)ethan-1-one (CAS: 59602-14-1) as a precursor. This ketone can be converted to various derivatives, including oximes that serve as precursors to oxadiazoles:
1-(5,6-Dihydro-1,4-dioxin-2-yl)ethan-1-one → Oxime intermediate → 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazole derivatives
Direct Functionalization of 5,6-Dihydro-1,4-dioxin
(5,6-Dihydro-1,4-dioxin-2-yl)methanamine (CAS: 1114822-91-1) can serve as a valuable precursor for the synthesis of oxadiazole derivatives. This amine can undergo various transformations to provide the required functional groups for oxadiazole formation:
(5,6-Dihydro-1,4-dioxin-2-yl)methanamine → Hydrazide → Oxadiazole intermediates
Coupling Strategies for Final Compound Assembly
Amide Bond Formation
The formation of the amide bond between 2-oxo-2H-chromene-3-carboxylic acid and the amino-oxadiazole component represents a critical step in the synthesis of the target compound. Several coupling reagents can facilitate this transformation:
2-Oxo-2H-chromene-3-carboxylic acid + 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine → N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Efficient coupling can be achieved using reagents such as:
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- T3P (propylphosphonic anhydride)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
One-Pot Approach
A one-pot synthesis approach can be implemented by converting the chromene carboxylic acid to an acid chloride, followed by reaction with the amino-oxadiazole component:
2-Oxo-2H-chromene-3-carboxylic acid → Acid chloride → this compound
This method, inspired by the procedure outlined in source for related benzothiazine derivatives, can provide yields of 70-85%.
Xylene Method for Direct Amidation
As described in source, a direct amidation procedure using xylene as solvent has been effectively applied to related heterocyclic systems. This method involves heating the ester derivative with the amine component in xylene at elevated temperatures (150°C):
Alkyl 2-oxo-2H-chromene-3-carboxylate + 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine → this compound
This approach allows for the direct conversion of the ester to the amide, with the alcohol byproduct being distilled off during the reaction.
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of various methods for the synthesis of the key 1,3,4-oxadiazole moiety:
| Method | Reagents | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Conventional POCl₃ cyclization | Hydrazide, POCl₃ | Reflux, 110-120°C | 4-5 h | 70-90 | Well-established, reliable | Harsh conditions, corrosive reagents |
| Microwave-assisted | Hydrazide, POCl₃ | 210W, 100-120°C | 10-15 min | 75-92 | Rapid, energy-efficient | Requires specialized equipment |
| ZrCl₄ catalyzed | Diacylhydrazine, ZrCl₄ | RT to 80°C | 1-3 h | 80-95 | Mild conditions, high yields | Sensitive to moisture |
| Grinding technique | Hydrazide, aldehyde, I₂ | RT, grinding | 5-10 min | 75-88 | Solvent-free, rapid | Limited scale-up potential |
| CAN-catalyzed | Hydrazones, CAN | RT, CH₂Cl₂/H₂O | 1-2 h | 65-85 | Room temperature, mild | Aqueous work-up required |
Table 2 compares methods for amide bond formation in the final step of the synthesis:
| Method | Reagents | Conditions | Reaction Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| EDC/HOBt coupling | Acid, amine, EDC, HOBt, DIPEA | RT to 40°C, DMF | 12-24 h | 65-80 | Mild conditions, high purity | Extended reaction time |
| Acid chloride | Acid, SOCl₂, then amine | 0°C to RT, THF | 3-5 h | 70-85 | Rapid, good yields | Moisture sensitive |
| Xylene method | Ester, amine | 150°C, xylene | 1-2 h | 75-90 | Direct conversion, high yield | High temperature required |
| T3P mediated | Acid, amine, T3P, Et₃N | 0°C to RT, EtOAc | 4-6 h | 70-85 | Low racemization, clean reaction | Cost of T3P reagent |
Optimal Synthetic Route
Based on the comparative analysis, an optimized synthetic route for this compound is proposed:
Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid
Knoevenagel condensation of salicylaldehyde with diethyl malonate followed by hydrolysis provides the chromene carboxylic acid component with yields of 75-85%.
Preparation of 5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine
This component can be synthesized through:
- Conversion of (5,6-dihydro-1,4-dioxin-2-yl)methanamine to the corresponding hydrazide
- Reaction with cyanogen bromide to form the amino-oxadiazole
- Alternatively, microwave-assisted cyclization of the hydrazide with an appropriate reagent
Final Coupling
The EDC/HOBt coupling method offers a balance of mild conditions and good yields (65-80%) for the final amide formation, though the xylene method may provide higher yields (75-90%) if higher temperature conditions are acceptable.
Characterization and Analysis
The target compound can be characterized using various analytical techniques:
Spectroscopic Analysis
- ¹H NMR: Expected signals for chromene aromatic protons (7.2-8.5 ppm), dioxin methylenes (4.0-4.5 ppm), and amide NH (10-11 ppm)
- ¹³C NMR: Characteristic signals for carbonyl carbons (160-170 ppm), oxadiazole carbons (155-165 ppm), and dioxin carbons (60-70 ppm)
- IR: Strong absorption bands for amide C=O (1650-1680 cm⁻¹), chromene C=O (1720-1740 cm⁻¹), and C=N (1600-1620 cm⁻¹)
- Mass spectrometry: Molecular ion peak and fragmentation pattern consistent with the structure
Purity Assessment
High-performance liquid chromatography (HPLC) can be employed for purity determination, with expected purity exceeding 95% after appropriate purification steps. A suitable system would involve a reverse-phase column (C18) with acetonitrile-water mobile phase and UV detection at 254 nm, similar to the methods described in source.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the coupling of chromene-3-carboxamide precursors with functionalized oxadiazole intermediates. Key steps include:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
- Step 2 : Introduction of the 5,6-dihydro-1,4-dioxin moiety using palladium-catalyzed cross-coupling or nucleophilic substitution reactions .
- Step 3 : Final amidation to link the chromene and oxadiazole-dioxin components .
Optimization: Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR (¹H/¹³C) | Confirm molecular structure and regiochemistry | Chemical shifts for oxadiazole protons (δ 8.2–8.5 ppm) and dioxin methylene groups (δ 4.3–4.6 ppm) . |
| HPLC | Assess purity (>95% required for bioassays) | Retention time matched to standards; UV detection at 254 nm . |
| Mass Spectrometry | Verify molecular weight | ESI-MS: [M+H]⁺ peak at m/z corresponding to C₁₉H₁₄N₃O₆S . |
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the compound's interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the oxadiazole ring and π-π stacking with the chromene moiety .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical functional groups (e.g., dioxin oxygen atoms as hydrogen bond acceptors) for activity optimization .
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo studies for this compound?
- Dose-response reconciliation : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., bioavailability, half-life) measured via LC-MS/MS .
- Metabolite profiling : Identify active/inactive metabolites using hepatic microsome assays; correlate with in vivo efficacy .
- Tissue distribution studies : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs vs. plasma .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize its pharmacological profile?
| Modification Site | Hypothesis | Method |
|---|---|---|
| Oxadiazole ring | Replace with 1,2,4-triazole to enhance solubility | Synthesize analogs via cyclization of acylthiosemicarbazides . |
| Dioxin moiety | Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability | Electrophilic aromatic substitution reactions . |
| Chromene carbonyl | Methylate the 2-oxo group to reduce plasma protein binding | Knoevenagel condensation with methyl-substituted aldehydes . |
| Validation: Compare IC₅₀ values in enzyme assays and logP values (via shake-flask method) to prioritize leads . |
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
